molecular formula C18H15ClN4O5 B6048140 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B6048140
M. Wt: 402.8 g/mol
InChI Key: GWIFYTXFVJTXGI-UHFFFAOYSA-N
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Description

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is a complex organic compound that features a unique structure combining an indole moiety with a dinitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The chlorination of the indole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The next step involves the alkylation of the indole nitrogen with a suitable alkyl halide, followed by the nitration of the benzamide ring using a mixture of concentrated nitric and sulfuric acids. The final step is the coupling of the indole derivative with the dinitrobenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination steps, which offer better control over reaction conditions and improved safety profiles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines.

    Substitution: The chloro group on the indole ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol or methanol as solvent.

    Substitution: Nucleophiles (amines, thiols), sodium hydroxide or potassium carbonate as base, organic solvents like dichloromethane or toluene.

Major Products

    Oxidation: Corresponding oxides of the indole and benzamide rings.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide
  • N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-N’-(4-ethoxyphenyl)thiourea

Uniqueness

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is unique due to its combination of an indole moiety with a dinitrobenzamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O5/c1-10-14(15-3-2-4-16(19)17(15)21-10)5-6-20-18(24)11-7-12(22(25)26)9-13(8-11)23(27)28/h2-4,7-9,21H,5-6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFYTXFVJTXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)Cl)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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